molecular formula C27H30N10O2S B2724655 8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione CAS No. 850914-79-3

8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

Cat. No. B2724655
CAS RN: 850914-79-3
M. Wt: 558.67
InChI Key: XIHFRYGVURIKQY-UHFFFAOYSA-N
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Description

8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione is a useful research compound. Its molecular formula is C27H30N10O2S and its molecular weight is 558.67. The purity is usually 95%.
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Scientific Research Applications

Analgesic and Anti-inflammatory Applications

  • A study by Zygmunt et al. (2015) focused on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties, revealing significant analgesic activity in in vivo models. Some compounds showed stronger analgesic and anti-inflammatory effects than acetylic acid, used as a reference drug, and several compounds exhibited phosphodiesterase (PDE) inhibitory activity, suggesting potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the introduction of a benzylpiperazine group, a phenyltetrazole group, and a sulfanyl ethyl group onto a purine-2,6-dione scaffold.", "Starting Materials": [ "7-methylxanthine", "4-benzylpiperazine", "1-phenyltetrazole-5-thiol", "2-bromo-3-methylbutyric acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "diisopropylethylamine (DIPEA)", "acetic anhydride", "sodium bicarbonate (NaHCO3)", "ethyl acetate", "water" ], "Reaction": [ "7-methylxanthine is reacted with 2-bromo-3-methylbutyric acid in the presence of DCC and TEA to form 7-(2-bromo-3-methylbutyryl)-7-deaza-2'-deoxyguanosine.", "The resulting compound is then reacted with acetic anhydride and NaHCO3 to form 7-(2-acetoxy-3-methylbutyryl)-7-deaza-2'-deoxyguanosine.", "4-benzylpiperazine is then reacted with the above compound in the presence of DIPEA to form 8-(4-benzylpiperazin-1-yl)-7-(2-acetoxy-3-methylbutyryl)-7-deaza-2'-deoxyguanosine.", "1-phenyltetrazole-5-thiol is reacted with ethyl acetate and water to form 1-phenyltetrazole-5-thiolate.", "The above compound is then reacted with 8-(4-benzylpiperazin-1-yl)-7-(2-acetoxy-3-methylbutyryl)-7-deaza-2'-deoxyguanosine in the presence of TEA to form 8-(4-benzylpiperazin-1-yl)-7-(2-(1-phenyltetrazol-5-yl)sulfanylethyl)-7-deaza-2'-deoxyguanosine.", "The final compound is obtained by reacting the above compound with DMF and NaHCO3 to form 8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-(2-(1-phenyltetrazol-5-yl)sulfanylethyl)purine-2,6-dione." ] }

CAS RN

850914-79-3

Molecular Formula

C27H30N10O2S

Molecular Weight

558.67

IUPAC Name

8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

InChI

InChI=1S/C27H30N10O2S/c1-32-23-22(24(38)33(2)27(32)39)36(17-18-40-26-29-30-31-37(26)21-11-7-4-8-12-21)25(28-23)35-15-13-34(14-16-35)19-20-9-5-3-6-10-20/h3-12H,13-19H2,1-2H3

InChI Key

XIHFRYGVURIKQY-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCSC5=NN=NN5C6=CC=CC=C6

solubility

not available

Origin of Product

United States

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